molecular formula C10H7F3N2OS B5688187 2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5688187
M. Wt: 260.24 g/mol
InChI Key: DDXAJIBHBHTPML-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can exert a wide range of biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against a variety of pathogens, including bacteria and fungi. It has also been shown to have antitumor activity in various cancer cell lines. In addition, it has been reported to have anti-inflammatory and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments is its high purity and stability. This makes it a reliable compound for use in various assays and experiments. However, one of the limitations is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the research on 2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential as an antimicrobial agent. Studies are needed to explore its activity against a wider range of pathogens and to determine its safety and efficacy in vivo. Finally, its potential as an antitumor agent warrants further investigation, particularly in the development of novel cancer therapies.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-amino-6-methylbenzothiazole with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product. This method has been reported to yield high purity and high yield of the product.

Scientific Research Applications

2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. Its potential as a diagnostic agent for Alzheimer's disease has also been explored.

properties

IUPAC Name

2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c1-5-2-3-6-7(4-5)17-9(14-6)15-8(16)10(11,12)13/h2-4H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXAJIBHBHTPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

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